Xyl-p-phos, (R)-

Catalog No.
S1900289
CAS No.
442905-33-1
M.F
C46H50N2O4P2
M. Wt
756.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Xyl-p-phos, (R)-

CAS Number

442905-33-1

Product Name

Xyl-p-phos, (R)-

IUPAC Name

[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane

Molecular Formula

C46H50N2O4P2

Molecular Weight

756.8 g/mol

InChI

InChI=1S/C46H50N2O4P2/c1-27-13-28(2)18-35(17-27)53(36-19-29(3)14-30(4)20-36)39-25-41(49-9)47-45(51-11)43(39)44-40(26-42(50-10)48-46(44)52-12)54(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38/h13-26H,1-12H3

InChI Key

JRTHAKOHBMETRC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C3=CC(=NC(=C3C4=C(N=C(C=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC)OC)OC)OC)C

Rh and Ir-catalyzed Enantioselective Hydrogenation

Ru-catalyzed Asymmetric Hydrogenation of β-Ketoesters

Rh and Ir-catalyzed Enantioselective Hydrogenation

Pd-catalyzed Desymmetric Hydrophosphination

    Summary of the Application: A Pd-catalyzed desymmetric hydrophosphination of 3,3-disubstituted cyclopropenes is designed.

Xyl-p-phos, (R)- is a phosphine compound with the molecular formula C₄₆H₅₀N₂O₄P₂ and a molecular weight of approximately 756.85 g/mol. It is characterized by its unique structure, which includes two phosphine groups and a bipyridine framework. This compound is notable for its chirality, as it possesses stereocenters that contribute to its optical activity, although it is classified as having no defined optical activity in certain contexts .

Typical of phosphine derivatives. These include:

  • Coordination Reactions: Xyl-p-phos can coordinate with transition metals, forming metal-phosphine complexes that are essential in catalysis.
  • Oxidation Reactions: The phosphine group can undergo oxidation to form phosphine oxides, which can alter the reactivity and properties of the compound.
  • Substitution Reactions: The presence of the bipyridine moiety allows for substitution reactions where ligands can be exchanged, making it useful in synthetic applications.

Several methods exist for the synthesis of Xyl-p-phos, (R)-:

  • Phosphination Reactions: This involves the reaction of suitable precursors with phosphorus-containing reagents to introduce the phosphine functionality.
  • Bipyridine Coupling: The bipyridine core can be synthesized through coupling reactions and subsequently functionalized with phosphine groups.
  • Chiral Resolution: Given its chiral nature, methods such as chiral chromatography may be employed to isolate the (R)-enantiomer from racemic mixtures.

Xyl-p-phos, (R)- finds applications primarily in:

  • Catalysis: It serves as a ligand in various catalytic processes, particularly in cross-coupling reactions and asymmetric synthesis.
  • Material Science: Its unique properties make it suitable for developing advanced materials, including sensors and electronic devices.
  • Pharmaceutical Chemistry: The compound is investigated for its potential use in drug development due to its ability to form stable complexes with metal ions.

Interaction studies involving Xyl-p-phos, (R)- typically focus on its coordination chemistry with transition metals. These studies help elucidate the stability and reactivity of metal-ligand complexes. Additionally, research may explore how these interactions affect catalytic efficiency and selectivity in various chemical transformations.

Xyl-p-phos, (R)- shares structural characteristics with several other phosphine compounds. Here are some similar compounds:

Compound NameStructure TypeUnique Features
DiphenylphosphineSimple phosphineWidely used in organic synthesis
Tris(2-(dimethylamino)ethyl)phosphineTertiary phosphineStrongly basic; used in catalysis
Bis(diphenylphosphino)ethaneBidentate ligandForms stable complexes with metals
Phosphorus trichloridePhosphorus halideUsed for phosphorus functionalization

Uniqueness of Xyl-p-phos, (R)

Xyl-p-phos, (R) distinguishes itself through its complex structure that combines multiple functional groups and chirality. Its ability to form diverse metal-ligand complexes makes it particularly valuable in catalytic applications compared to simpler phosphines like diphenylphosphine or tris(2-(dimethylamino)ethyl)phosphine.

(R)-Xyl-p-phos represents a sophisticated chiral bidentate phosphine ligand built around a 3,3'-bipyridine backbone [1] [2]. The molecular formula C₄₆H₅₀N₂O₄P₂ indicates a substantial molecule with a molecular weight of 756.864 g/mol [1] [2]. The complete IUPAC designation is [3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane [3] [4].

The molecular architecture comprises several key structural elements. The central core consists of a 3,3'-bipyridine unit, which serves as the foundational scaffold [1] [2]. This bipyridine backbone is substituted at the 4,4'-positions with two phosphine moieties, each bearing two 3,5-dimethylphenyl (xylyl) substituents [3] [5]. The presence of four methoxy groups at the 2,2',6,6'-positions of the bipyridine core provides additional steric bulk and electronic modification [3] [4].

The phosphine functional groups constitute the primary coordination sites for metal binding. Each phosphorus atom is bonded to two 3,5-dimethylphenyl rings, creating a sterically demanding environment around the coordination centers [1] [2]. The methyl substituents on the aromatic rings at the 3 and 5 positions enhance the electron-donating properties of the phosphine groups while providing significant steric protection [5].

The methoxy substituents on the pyridine rings serve multiple functions. They provide electronic stabilization through their electron-donating character and contribute to the overall steric environment around the bipyridine core [3] [4]. These substituents also influence the conformational preferences and axial chirality of the molecule.

Absolute Configuration and Axial Chirality

The stereochemical properties of (R)-Xyl-p-phos arise from axial chirality rather than point chirality, as the molecule contains no traditional chiral centers [6] [7]. The absolute configuration is designated as (R) based on the Cahn-Ingold-Prelog priority rules applied to the axial arrangement around the bipyridine C-C bond [6] [7].

The axial chirality originates from restricted rotation around the central C-C bond connecting the two pyridine rings [6] [8]. This restricted rotation is caused by steric interactions between the bulky phosphine substituents and the methoxy groups positioned on adjacent pyridine rings [8] [9]. The energy barrier for rotation around this axis is sufficiently high to allow isolation of stable enantiomers at room temperature [8].

Optical rotation measurements provide direct evidence of the chiral nature. The (R)-enantiomer exhibits a specific optical rotation of [α]₂₀/D +125° (c = 1 in chloroform) [3], while the (S)-enantiomer shows the opposite rotation with [α]₂₀/D of negative value [7] [4]. This substantial optical rotation indicates significant chiroptical activity and confirms the enantiomeric purity of the isolated compounds.

The stereochemical designation follows established conventions for axially chiral biaryls [8] [9]. When viewed along the bipyridine C-C axis, the (R)-configuration corresponds to a clockwise arrangement of priority groups according to the Cahn-Ingold-Prelog sequence rules [8]. The high dihedral angle between the pyridine rings, influenced by steric congestion from the substituents, stabilizes the axial chirality [9] [10].

Configurational stability is enhanced by the tetramethoxy substitution pattern, which creates additional steric barriers to racemization [8] [9]. The bulky phosphine groups further contribute to the configurational stability by increasing the energy barrier for rotation around the central axis [8].

X-ray Crystallographic Characterization

While specific X-ray crystallographic data for the free (R)-Xyl-p-phos ligand was not extensively detailed in the available literature, crystallographic studies of related ruthenium and platinum complexes containing this ligand provide valuable structural insights [11] [12] [13].

Crystallographic analysis of metal complexes reveals that Xyl-p-phos typically adopts a chelating coordination mode through both phosphorus atoms [13] [14]. The P-P bite angle, which is crucial for catalytic applications, is influenced by the bipyridine backbone conformation and the steric demands of the xylyl substituents [13] [14].

The crystal structures of related bipyridine phosphine complexes demonstrate characteristic features of the coordination geometry [13] [15]. The phosphorus atoms typically exhibit distorted tetrahedral geometry when coordinated to transition metals, with P-M-P angles reflecting the constraints imposed by the bipyridine backbone [13] [14].

Intermolecular interactions in the solid state include potential π-π stacking between aromatic rings and weak hydrogen bonding interactions involving the methoxy groups [15] [16]. These non-covalent interactions contribute to the overall crystal packing and may influence the stability of specific conformations in the solid state [16] [17].

The dihedral angle between the pyridine rings in related structures typically ranges from 30-70°, depending on the coordination environment and crystal packing forces [18] [10] [19]. This conformational flexibility allows the ligand to adapt to different metal coordination preferences while maintaining its chiral integrity [10].

Comparative Analysis with (S)-Enantiomer

The (S)-enantiomer of Xyl-p-phos exhibits identical molecular connectivity but opposite absolute configuration [7] [4]. The molecular formula and molecular weight remain identical (C₄₆H₅₀N₂O₄P₂, 756.8477 g/mol) [7] [4], confirming the enantiomeric relationship between the two forms.

Significant differences emerge in the physical properties between the enantiomers. The melting point of the (S)-enantiomer (158-162°C) [4] is notably lower than that of the (R)-enantiomer (190-194°C) [3], suggesting different crystal packing arrangements or intermolecular interactions in the solid state [16].

The optical rotation properties provide the most direct evidence of the enantiomeric relationship. While (R)-Xyl-p-phos exhibits a positive optical rotation of +125° [3], the (S)-enantiomer displays an equivalent but opposite negative rotation [7] [4]. This mirror-image relationship in optical activity confirms the enantiomeric purity and opposite absolute configurations.

Spectroscopic properties between the enantiomers are expected to be virtually identical in achiral environments [20] [21]. Nuclear magnetic resonance spectra should show identical chemical shifts and coupling patterns, as the local chemical environments around each nucleus are equivalent in the two enantiomers [20] [21].

The catalytic behavior of the two enantiomers typically exhibits opposite enantioselectivity in asymmetric transformations [22] [23] [24]. Studies of rhodium-catalyzed asymmetric reactions demonstrate that (R)-Xyl-p-phos and (S)-Xyl-p-phos provide complementary stereochemical outcomes, allowing access to both enantiomers of chiral products [24] [25].

In metal coordination, both enantiomers exhibit similar binding affinities and coordination geometries due to their identical steric and electronic properties [24] [14]. The choice between enantiomers depends primarily on the desired stereochemical outcome in catalytic applications rather than differences in coordination behavior [23] [24].

XLogP3

10.9

UNII

1A4EO1493Y

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

443347-10-2

Dates

Modify: 2023-08-16

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